Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: N-(tert-Butoxycarbonyl)-L-proline (Boc-L-proline) is a pivotal amino acid derivative extensively utilized in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers stability under various conditions and allows for strategic, selective deprotection, making it an invaluable tool in multi-step syntheses. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and spectroscopic data of Boc-L-proline. Furthermore, it details experimental protocols for its synthesis and deprotection and highlights its significant applications in modern chemical and pharmaceutical research.
Chemical Structure and Physicochemical Properties
Boc-L-proline is a derivative of the amino acid L-proline where the secondary amine is protected by a tert-butoxycarbonyl group. This bulky protecting group prevents the nitrogen from participating in unwanted side reactions during chemical transformations, particularly during peptide bond formation.
Caption: Chemical structure of Boc-L-proline.
Table 1: Physicochemical Properties of Boc-L-proline
| Property | Value | References |
| Synonyms | Boc-L-Pro-OH, (S)-Boc-pyrrolidine-2-carboxylic acid, N-(tert-Butoxycarbonyl)-L-proline | [1][] |
| CAS Number | 15761-39-4 | [1][3] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][3][4] |
| Molecular Weight | 215.25 g/mol (also cited as 215.3 g/mol ) | [1][3][4] |
| Appearance | White to off-white powder or crystalline powder | [1][][4] |
| Melting Point | 130 - 138 °C (range), 133-135 °C (lit.), 136 °C | [1][3][5] |
| Optical Rotation | [α]D²⁰ = -60 ± 4º (c=1 in AcOH), [α]D²⁵ = -59.84° to -61.6° (c=1, glacial acetic acid) | [1][6] |
| Solubility | Soluble in acetic acid, dimethyl sulfoxide (DMSO) | [3][4][6] |
| Density | ~1.18 g/cm³ (rough estimate) | [][3] |
| Boiling Point | ~355.5 °C (rough estimate) | [][3] |
| Storage | 0 - 8 °C, Room Temperature (cool, dark place <15°C recommended) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of Boc-L-proline. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.
Table 2: Spectroscopic Data for Boc-L-proline
| Technique | Data Description | References |
| ¹H NMR | Spectra available for Boc-L-proline and its methyl ester derivative. Characteristic peaks for the Boc group protons and the proline ring protons are observed. | [7][8] |
| ¹³C NMR | Studies show that the chemical shifts of the carbonyl carbons are correlated with solvent polarities. | [9] |
| IR Spectroscopy | IR spectra show characteristic absorption bands for the carbonyl groups of the carboxylic acid and the Boc protecting group, as well as N-H stretching (if any residual). | [10][11] |
| Mass Spectrometry | Mass spectra data is available for structure confirmation. | [7] |
Applications in Research and Development
Boc-L-proline is a versatile building block with broad applications in several scientific fields.[1]
-
Peptide Synthesis: It serves as a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group protects the amine during the coupling of the carboxylic acid to the next amino acid in the sequence.[1][12] Proline's unique cyclic structure introduces conformational constraints into peptide backbones, influencing their folding and biological activity.[1][12]
-
Drug Development: The compound is a key intermediate in the synthesis of various pharmaceuticals.[1][13] A notable example is its use in the synthesis of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein.[3][13]
-
Asymmetric Synthesis: Boc-L-proline and its derivatives are employed as chiral auxiliaries and organocatalysts, facilitating enantioselective reactions such as aldol reactions.[1][13]
-
Bioconjugation and Protein Engineering: Researchers use Boc-L-proline to introduce proline residues into proteins, which can enhance their stability and functionality.[1] It is also used in bioconjugation processes to attach biomolecules to other molecules or surfaces.[1]
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of Boc-L-proline are essential for its effective use in the laboratory.
The most common method for synthesizing Boc-L-proline is the reaction of L-proline with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Caption: General workflow for the synthesis of Boc-L-proline.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve L-proline (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of THF and water.[10][14]
-
Addition of Base: Add a base such as triethylamine (TEA) (3 eq) or sodium hydroxide to the solution and stir.[10][15]
-
Addition of (Boc)₂O: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2.0 eq) to the solution.[10][14]
-
Reaction: Allow the reaction mixture to stir at 0 °C for at least 2 hours and then warm to room temperature, stirring for an additional 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[10][14]
-
Workup: Quench the reaction and perform an aqueous workup. This typically involves washing the organic phase with a mild acidic solution (e.g., saturated citric acid), followed by saturated sodium chloride (brine).[10]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: The product, often a white solid upon cooling, can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.[6]
The removal of the Boc group is typically achieved under acidic conditions, which cleaves the carbamate to release the free amine, isobutene, and carbon dioxide.
Caption: General workflow for the acid-catalyzed deprotection of a Boc group.
Detailed Protocol (using HCl in Dioxane):
-
Reaction Setup: Dissolve the Boc-protected substrate (e.g., a peptide containing Boc-L-proline) in a minimal amount of a suitable solvent or suspend it directly in the deprotection reagent.[16]
-
Addition of Acid: Add a 4M solution of HCl in 1,4-dioxane.[16]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours, depending on the substrate.[16]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed.[16]
-
Isolation: Upon completion, the deprotected amine often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities.[16] Alternatively, the solvent and excess acid can be removed under reduced pressure.[16]
Role in Peptide Synthesis
Boc-L-proline is integral to the Boc-SPPS strategy. The logical flow involves sequential protection, coupling, and deprotection steps to build a peptide chain on a solid support.
Caption: Logical workflow of a Boc-Solid Phase Peptide Synthesis (SPPS) cycle.
This iterative process of coupling a Boc-protected amino acid followed by deprotection of the terminal amine allows for the controlled, stepwise assembly of a target peptide sequence.[1]
Conclusion
Boc-L-proline is a cornerstone reagent for chemists in both academic and industrial settings. Its well-defined properties, predictable reactivity, and central role in the synthesis of peptides and complex organic molecules underscore its importance. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary technical information to effectively utilize Boc-L-proline in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 3. N-Boc-L-proline [chembk.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Boc-L-Proline, 100 g, CAS No. 15761-39-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BOC-L-Proline(15761-39-4) 1H NMR spectrum [chemicalbook.com]
- 8. Boc-L-Proline-methyl ester(59936-29-7) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. benchchem.com [benchchem.com]
